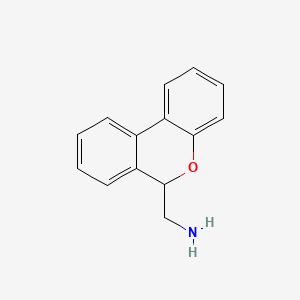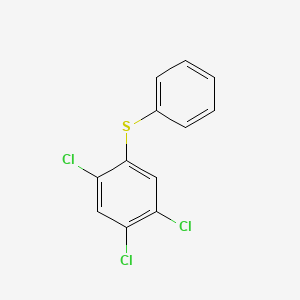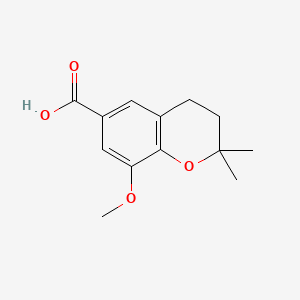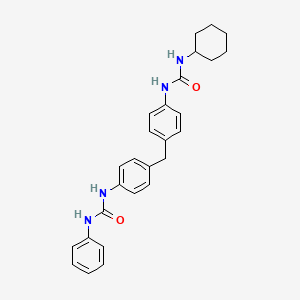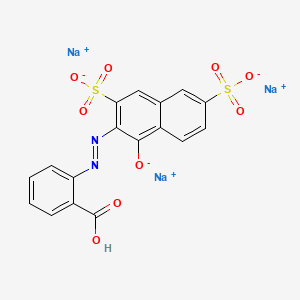
4-tert-Butyl naphth(2,1-d)-1,2,3-oxadiazole-6-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-Butyl naphth(2,1-d)-1,2,3-oxadiazole-6-sulphonate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. In this case, the compound contains nitrogen and oxygen atoms within its ring structure. The presence of the tert-butyl group and the sulphonate group further adds to its chemical complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl naphth(2,1-d)-1,2,3-oxadiazole-6-sulphonate typically involves multi-step organic reactions. One common method involves the reaction of substituted aldehydes with β-naphthol and urea in the presence of a catalyst such as chitosan. This one-pot three-component reaction is eco-friendly and yields high amounts of the desired product . The reaction conditions often include moderate temperatures and the use of solvents like dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of high-purity starting materials and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl naphth(2,1-d)-1,2,3-oxadiazole-6-sulphonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of solvents to dissolve the reactants .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
4-tert-Butyl naphth(2,1-d)-1,2,3-oxadiazole-6-sulphonate has a wide range of applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-tert-Butyl naphth(2,1-d)-1,2,3-oxadiazole-6-sulphonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-tert-butyl-1,2,4-triazoline-3,5-dione: This compound shares the tert-butyl group and has similar reactivity in organic reactions.
2-Naphthohydrazide: This compound has a similar naphthalene ring structure and is used in similar applications.
Uniqueness
4-tert-Butyl naphth(2,1-d)-1,2,3-oxadiazole-6-sulphonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to participate in a wide range of reactions and its applications in various fields make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
94160-06-2 |
|---|---|
Molecular Formula |
C14H13N2O4S- |
Molecular Weight |
305.33 g/mol |
IUPAC Name |
4-tert-butylbenzo[g][1,2,3]benzoxadiazole-6-sulfonate |
InChI |
InChI=1S/C14H14N2O4S/c1-14(2,3)10-7-9-8(13-12(10)15-16-20-13)5-4-6-11(9)21(17,18)19/h4-7H,1-3H3,(H,17,18,19)/p-1 |
InChI Key |
KUQFBQOTZYANRD-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C1=C2C(=C3C=CC=C(C3=C1)S(=O)(=O)[O-])ON=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


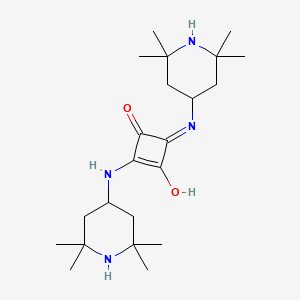

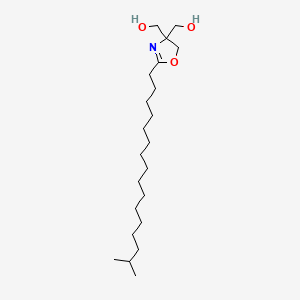
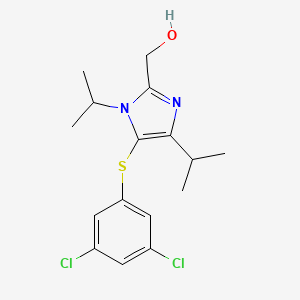
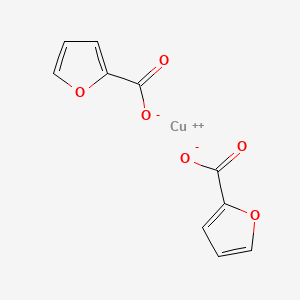
![[[2-[2-(Isobutoxy)ethoxy]ethoxy]methyl]oxirane](/img/structure/B12679151.png)
